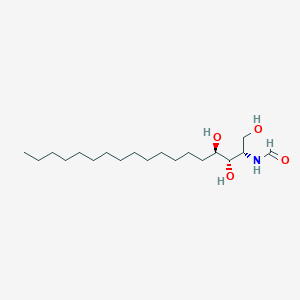
Methylidenecyanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methylidenecyanamide is a chemical compound characterized by the presence of a methyl group attached to an amidino group. This compound is of significant interest in various fields of chemistry and biochemistry due to its unique structural properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Methylidenecyanamide can be synthesized through several methods. One common approach involves the direct reductive N-methylation of nitro compounds. This method is attractive due to its straightforward nature and the availability of inexpensive raw materials . Another method involves the use of dimethyl sulfoxide (DMSO) as a methylating agent in the presence of formic acid, which allows for the one-pot transformation of aromatic nitro compounds into dimethylated amines .
Industrial Production Methods: In industrial settings, this compound is typically produced through catalytic hydrogenative alkylation with formaldehyde under high pressure . This method is favored for its efficiency and scalability, making it suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions: Methylidenecyanamide undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, it reacts with hydroxyl radicals (OH) under atmospheric conditions, leading to photo-oxidation . This reaction is significant in environmental chemistry as it contributes to the degradation of atmospheric pollutants.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include hydroxyl radicals, formic acid, and dimethyl sulfoxide. The conditions for these reactions often involve specific temperature and pressure settings to optimize the reaction rates and yields .
Major Products: The major products formed from the reactions of this compound include methylisocyanate and various nitrosamines and nitramines, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Methylidenecyanamide has a wide range of applications in scientific research. In chemistry, it is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals . In biology, it is studied for its potential neurotoxic effects, particularly in relation to neurodegenerative diseases . In medicine, it is explored for its potential therapeutic applications, including its use in drug delivery systems . Additionally, in industry, this compound is used in the production of dyes, surfactants, and other fine chemicals .
Mécanisme D'action
The mechanism of action of Methylidenecyanamide involves several pathways. One proposed mechanism is its interaction with acetylcholine receptors, leading to overstimulation of postsynaptic neurons and disruption of cholinergic synaptic transmission . Another mechanism involves the formation of protein aggregates and oxidative stress, which are implicated in the etiology of neurodegenerative diseases .
Comparaison Avec Des Composés Similaires
Methylidenecyanamide can be compared with other similar compounds such as N-methylformamide and N,N-dimethylformamide. These compounds share similar structural motifs but differ in their reactivity and applications. For instance, N-methylformamide is primarily used in organic synthesis, while N,N-dimethylformamide is widely used as a solvent in various chemical reactions . The unique properties of this compound, such as its specific reactivity with hydroxyl radicals and its potential neurotoxic effects, distinguish it from these similar compounds .
Similar Compounds
- N-methylformamide
- N,N-dimethylformamide
- Methylamine
- Dimethylamine
Propriétés
Numéro CAS |
43730-26-3 |
|---|---|
Formule moléculaire |
C2H2N2 |
Poids moléculaire |
54.05 g/mol |
Nom IUPAC |
methylidenecyanamide |
InChI |
InChI=1S/C2H2N2/c1-4-2-3/h1H2 |
Clé InChI |
DJJGJRBOTPORBZ-UHFFFAOYSA-N |
SMILES |
C=NC#N |
SMILES canonique |
C=NC#N |
Synonymes |
N-cyanomethanimine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,6-diamino-N-[(1-tridecanoylpiperidin-2-yl)methyl]hexanamide;dihydrochloride](/img/structure/B1258138.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5,7-dimethyl-3-pyrazolo[1,5-a]pyrimidinecarboxamide](/img/structure/B1258140.png)











